molecular formula C7H9NO2 B3238560 1,4-dimethyl-3H-pyridine-2,6-dione CAS No. 141544-20-9

1,4-dimethyl-3H-pyridine-2,6-dione

Cat. No.: B3238560
CAS No.: 141544-20-9
M. Wt: 139.15 g/mol
InChI Key: BGZKFUWEJKUXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dimethyl-3H-pyridine-2,6-dione is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions of the pyridine ring and two keto groups at the 2 and 6 positions. It is a heterocyclic compound with significant importance in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl-3H-pyridine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with hydrazine hydrate can yield this compound . The reaction typically requires refluxing in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3H-pyridine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydropyridine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, dihydropyridine compounds, and other functionalized heterocycles.

Scientific Research Applications

1,4-dimethyl-3H-pyridine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3H-pyridine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyridine core but has additional carboxylate groups.

    2,6-dimethyl-3,5-dicarbethoxy-4-pyridone: A precursor in the synthesis of 1,4-dimethyl-3H-pyridine-2,6-dione, it has ester groups instead of keto groups.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1,4-dimethyl-3H-pyridine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)8(2)7(10)4-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZKFUWEJKUXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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